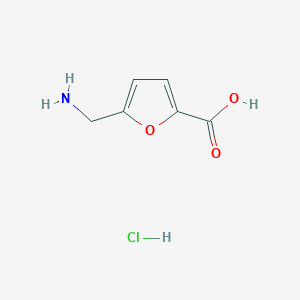

4-(Pyrrolidin-3-ylmethyl)piperazin-2-one dihydrochloride

Descripción general

Descripción

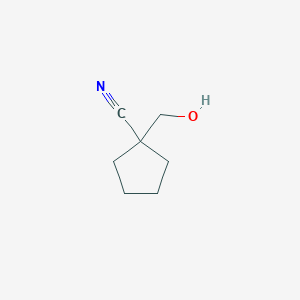

“4-(Pyrrolidin-3-ylmethyl)piperazin-2-one dihydrochloride” is a chemical compound with the CAS Number: 1219957-44-4 . It has a molecular weight of 242.15 . The compound is solid in physical form .

Synthesis Analysis

While specific synthesis methods for “4-(Pyrrolidin-3-ylmethyl)piperazin-2-one dihydrochloride” are not available, there are general methods for the synthesis of piperazine derivatives . These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The InChI code for “4-(Pyrrolidin-3-ylmethyl)piperazin-2-one dihydrochloride” is 1S/C8H15N3O.2ClH/c12-8-6-11(4-3-10-8)7-1-2-9-5-7;;/h7,9H,1-6H2,(H,10,12);2*1H .Physical And Chemical Properties Analysis

“4-(Pyrrolidin-3-ylmethyl)piperazin-2-one dihydrochloride” is a solid compound with a molecular weight of 242.15 . The InChI code is 1S/C8H15N3O.2ClH/c12-8-6-11(4-3-10-8)7-1-2-9-5-7;;/h7,9H,1-6H2,(H,10,12);2*1H .Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Potential

- A study detailed the synthesis of novel 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, showing significant antiarrhythmic and antihypertensive activities. These compounds exhibited alpha-adrenolytic properties, suggesting their pharmacological effects may be attributed to alpha-adrenolytic activity, which depends on the presence of a 1-phenylpiperazine moiety with specific substituents (Malawska et al., 2002).

Metabolic Studies

- Research on the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor in rats, dogs, and humans provided insights into the drug's elimination processes, indicating both metabolism and renal clearance as pathways. This study highlighted the hydroxylation at the pyrimidine ring as a major route of metabolism (Sharma et al., 2012).

Anticancer Activity

- The synthesis and determination of the lipophilicity, anticonvulsant activity, and preliminary safety of 3-substituted and 3-unsubstituted N-[(4-arylpiperazin-1-yl)alkyl]pyrrolidine-2,5-dione derivatives were reported, with some compounds showing promising anticonvulsant potential and favorable protective indices compared to well-known antiepileptic drugs (Rybka et al., 2017).

Antimalarial and Antitumor Investigations

- Another study synthesized piperazine and pyrrolidine derivatives, assessing their capacity to inhibit the growth of Plasmodium falciparum. The presence of a hydroxyl group, a propane chain, and a fluor was essential for antiplasmodial activity, highlighting the therapeutic potential of these compounds against malaria (Mendoza et al., 2011).

Propiedades

IUPAC Name |

4-(pyrrolidin-3-ylmethyl)piperazin-2-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O.2ClH/c13-9-7-12(4-3-11-9)6-8-1-2-10-5-8;;/h8,10H,1-7H2,(H,11,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZFULKNJEGPAII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CN2CCNC(=O)C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

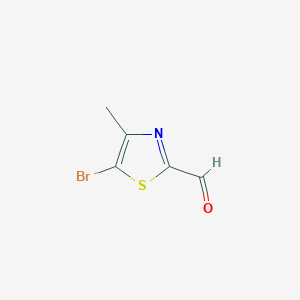

![7-Methyl[1,2,4]triazolo[4,3-A]pyrimidin-3-amine](/img/structure/B1525593.png)

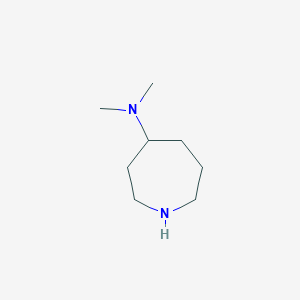

![6-Bromoimidazo[1,2-B]pyridazine](/img/structure/B1525595.png)

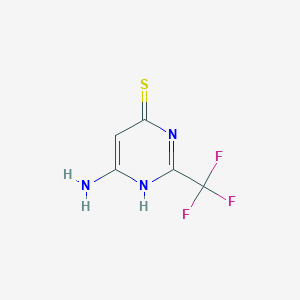

![6-acetyl-2-amino-N-(aminocarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1525597.png)

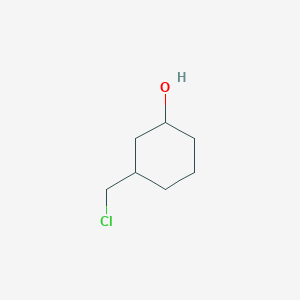

![1,9-Dioxaspiro[5.5]undecan-4-amine](/img/structure/B1525598.png)

![Benzyl 4-{[(2,4-dichlorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate](/img/structure/B1525608.png)